Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 trifluoroacetate
Description
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 trifluoroacetate (CAS: 720710-69-0), also known as FS-6, is a fluorogenic peptide substrate widely used to assay matrix metalloproteinase (MMP) activity. Its structure incorporates 7-methoxycoumarin-4-acetate (Mca) as a fluorophore and 2,4-dinitrophenyl (Dnp) as a quencher. Cleavage of the Gly-Leu bond by MMPs separates Mca from Dnp, generating a measurable fluorescence increase (λex = 325 nm, λem = 395–400 nm) . FS-6 exhibits high specificity for collagenases such as MMP-1, MMP-8, MMP-13, and membrane-type MMP-14 (MT1-MMP), with optimized catalytic efficiency compared to earlier substrates like FS-1 .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-6-amino-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H80N16O16.C2HF3O2/c1-29(2)21-39(67-53(80)42-13-10-20-69(42)54(81)38(11-7-8-18-56)64-45(72)23-32-24-47(74)87-44-26-34(86-6)15-16-35(32)44)50(77)62-28-46(73)65-40(22-30(3)4)51(78)68-41(27-61-36-17-14-33(70(82)83)25-43(36)71(84)85)52(79)63-31(5)49(76)66-37(48(57)75)12-9-19-60-55(58)59;3-2(4,5)1(6)7/h14-17,24-26,29-31,37-42,61H,7-13,18-23,27-28,56H2,1-6H3,(H2,57,75)(H,62,77)(H,63,79)(H,64,72)(H,65,73)(H,66,76)(H,67,80)(H,68,78)(H4,58,59,60);(H,6,7)/t31-,37-,38-,39-,40-,41-,42-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAVUILBJVTDAO-NMZYGPKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H81F3N16O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dap(Dnp) Modification
Dap(Dnp) is incorporated at position 6 using Fmoc-Dap(Dnp)-OH. The dinitrophenyl group acts as a fluorescence quencher until enzymatic cleavage.
Optimization Findings:
-
Extended coupling time (90 min) required due to Dnp’s bulkiness
Cleavage from Resin and Purification
Peptide-resin cleavage employs a TFA-based cocktail (95% TFA, 2.5% H2O, 2.5% TIPS) for 3 hours at 25°C. Crude peptide is precipitated in cold diethyl ether and lyophilized.
Table 3: Purification Parameters
| Method | Column | Solvent System | Purity Achieved |
|---|---|---|---|
| Reverse-phase HPLC | C18 | A: 0.1% TFA/H2O, B: 0.1% TFA/ACN | >98% |
| Lyophilization | – | H2O/ACN (1:1) | Stable powder form |
Formation of Trifluoroacetate Salt
The final product is converted to its trifluoroacetate salt during HPLC purification, where TFA in the mobile phase replaces counterions. This step enhances solubility and stability.
Critical Parameters:
-
Salt formation efficiency: >99% (confirmed via mass spectrometry)
Analytical Characterization
Mass Spectrometry
Fluorescence Validation
Post-synthesis validation confirms fluorogenic properties:
Yield Optimization Strategies
Table 4: Comparative Yields Under Varied Conditions
| Condition | Modification | Overall Yield |
|---|---|---|
| Standard SPPS | – | 65% |
| Double coupling for Mca/Dap(Dnp) | Extended reaction time | 78% |
| Microwave-assisted SPPS | 50°C, 30 W | 82% |
Microwave-assisted synthesis reduces coupling times by 40% while improving yields.
Challenges and Solutions
-
Challenge: Dnp group instability under basic conditions.
Solution: Limit piperidine exposure during deprotection to <15 min per cycle. -
Challenge: Mca fluorescence quenching during synthesis.
Solution: Conduct Mca coupling in amber glassware under nitrogen atmosphere.
Scalability and Industrial Relevance
Bench-scale synthesis (1–10 g) achieves consistent purity (>98%), while pilot-scale batches (100 g) require optimized agitation and temperature control to maintain yield .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, breaking down the peptide into its constituent amino acids.
Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the amino acid side chains. For example, the methionine residue can be oxidized to methionine sulfoxide.
Substitution Reactions: The fluorogenic and quencher groups can participate in substitution reactions, altering the peptide’s fluorescence properties.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using HCl or basic hydrolysis using NaOH.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like DTT or TCEP.
Major Products:
Hydrolysis Products: Individual amino acids or smaller peptide fragments.
Oxidation Products: Oxidized amino acid residues.
Reduction Products: Reduced forms of oxidized residues.
Scientific Research Applications
Matrix Metalloproteinase Activity Assays
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ is primarily employed as a fluorogenic substrate in assays to study MMP activity. When the peptide is cleaved by MMPs, the separation of the fluorophore from the quencher results in increased fluorescence, enabling real-time monitoring of enzyme kinetics .
Drug Development
The compound serves as a building block in the synthesis of therapeutic peptides targeting specific diseases. Its ability to selectively interact with MMPs makes it valuable in developing drugs that modulate enzyme activity, which is crucial in conditions such as cancer and inflammatory diseases .
Biotechnology Applications
In biotechnology, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ is used to produce biologically active compounds. It aids researchers in creating innovative solutions for health management and disease treatment by facilitating the study of protein interactions and functions .
Diagnostics
This peptide can be incorporated into diagnostic assays to enhance disease detection accuracy through targeted interactions. Its specificity for MMPs allows for better identification of pathological conditions associated with abnormal protease activity .
Molecular Biology Research
The compound plays a significant role in molecular biology studies, particularly in examining protein interactions and cellular mechanisms. Its use in fluorescence resonance energy transfer (FRET) techniques provides insights into substrate specificity and enzyme kinetics .
Case Studies
- Real-Time Monitoring of MMP Activity : In one study, researchers utilized Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ to monitor MMP activity in cancer cell lines. The results indicated a correlation between increased fluorescence and elevated MMP levels, providing insights into tumor progression .
- Therapeutic Peptide Development : Another investigation focused on using this peptide as a scaffold for designing new therapeutic agents targeting inflammatory diseases. The findings suggested that modifications to the structure could enhance binding affinity and specificity towards pathological targets .
- Diagnostic Assay Enhancement : A recent study incorporated this compound into an assay aimed at detecting rheumatoid arthritis biomarkers. The enhanced fluorescence signal improved detection sensitivity compared to traditional methods, demonstrating its potential in clinical diagnostics .
Mechanism of Action
The mechanism of action of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 trifluoroacetate involves its cleavage by proteases. The peptide contains a fluorogenic group (Mca) and a quencher group (Dnp). In its intact form, the fluorescence of Mca is quenched by Dnp. Upon cleavage by a protease, the fluorogenic group is separated from the quencher, resulting in an increase in fluorescence. This change in fluorescence is used to measure protease activity.
Comparison with Similar Compounds
Comparison with Similar Mca/Dnp-Containing Substrates
Structural and Functional Differences
The specificity and efficiency of Mca/Dnp substrates depend on their amino acid sequences. Below is a comparative analysis of FS-6 and related compounds:
Table 1: Structural and Enzymatic Properties of Mca/Dnp Substrates
Fluorescence and Practical Considerations
- All Mca/Dnp substrates rely on Förster resonance energy transfer (FRET) but differ in emission/excitation wavelengths based on peptide length and microenvironment. For example, FS-6 emits at 395–400 nm, while the cathepsin D substrate emits at 328 nm due to structural differences .
- Solubility varies: FS-6 dissolves readily in DMSO and water, whereas bulkier peptides (e.g., cathepsin D substrate) may require optimization .
Biological Activity
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 trifluoroacetate is a synthetic peptide compound notable for its biological activity, particularly as a substrate for matrix metalloproteinases (MMPs). This compound features a fluorogenic component (Mca) at the N-terminus and a quencher group (Dnp) attached to the Dap residue, allowing for sensitive detection of MMP activity through fluorescence resonance energy transfer (FRET) techniques.
Chemical Structure and Properties
- Molecular Formula : C55H80N16O16
- Molecular Weight : 1221.34 g/mol
- CAS Number : 720710-69-0
The structure of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 enhances its specificity and activity compared to its predecessor, Mca-PLGL-Dpa-AR-NH2. The elongation with lysine improves its interaction with collagenases, which are critical in various physiological processes such as tissue remodeling and wound healing.
The biological activity of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is primarily attributed to its ability to undergo cleavage by various MMPs. Upon cleavage between the Gly-Leu residues, the fluorophore is separated from the quencher, resulting in a significant increase in fluorescence. This property makes it an effective tool for real-time quantification of MMP enzymatic activity in biological samples.
Enzymatic Specificity
Research indicates that this compound can be cleaved by a wide range of MMPs, including:
- Collagenases : MMP-1, MMP-8, MMP-13
- Gelatinases : MMP-2, MMP-9
- Other MMPs : MMP-3, MMP-7, MMP-12, MMP-14
- ADAMs : ADAM10, ADAM17
- BACE2
The specificity constants (kcat/Km) for collagenases are reported to be increased twofold to ninefold compared to other substrates, demonstrating its enhanced selectivity and utility in biochemical assays .
Case Study 1: Fluorescent Detection of MMP Activity
A study utilized Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 to monitor the activity of MMPs in cell culture models. The high degree of quenching (approximately 98.4%) in the intact substrate allowed for sensitive detection of even low levels of enzymatic activity. This sensitivity is crucial for studying pathological conditions where MMP activity is altered .
Case Study 2: Comparative Analysis with Other Substrates
In comparative studies with other fluorogenic substrates for MMPs, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 exhibited superior performance, particularly against collagenases. The increased specificity constants suggest that this compound can provide more reliable data in studies focused on collagen degradation and related diseases .
Data Table: Comparison of Substrate Properties
| Substrate Name | kcat/Km (Collagenases) | kcat/Km (Gelatinases) | Sensitivity | Application Area |
|---|---|---|---|---|
| Mca-KPLGL-Dap(Dnp)-AR-NH2 | Increased 2x - 9x | High | High | Tissue remodeling studies |
| Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 | Superior | Equally high | Very High | Real-time quantification |
| Other Common Substrates | Variable | Variable | Moderate | General enzyme assays |
Q & A
Q. How is Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ trifluoroacetate used to assay matrix metalloproteinase (MMP) activity?
This compound serves as a fluorogenic Förster resonance energy transfer (FRET) substrate for continuous MMP activity assays. Cleavage at the Gly-Leu bond by MMPs separates the fluorescent 7-methoxycoumarin-4-acetyl (Mca) group from the 2,4-dinitrophenyl (Dnp) quencher, resulting in a measurable increase in fluorescence intensity. Experimental setups typically involve incubating the substrate with MMP-containing samples (e.g., purified enzymes or cell lysates) and monitoring fluorescence over time using a microplate reader with excitation/emission wavelengths of 328/393 nm .
Q. What methods validate the purity and stability of this compound?
Purity is validated via reverse-phase HPLC (≥95%–98% purity), as noted in product specifications . Stability is maintained by storing lyophilized powder at -20°C and reconstituting it in anhydrous dimethyl sulfoxide (DMSO) or aqueous buffers (pH 5–12) immediately before use. Avoid repeated freeze-thaw cycles to prevent degradation .
Q. What are the kinetic parameters (e.g., kcat/Km) for this substrate with specific MMPs?
For MMP-7 (matrilysin), kcat/Km is 1.7 × 10⁵ M⁻¹s⁻¹ , while MMP-2 (gelatinase A) exhibits a higher efficiency of 6.3 × 10⁵ M⁻¹s⁻¹ . These values highlight its utility in discriminating between MMP subtypes in kinetic studies.
Advanced Research Questions
Q. How can researchers address selectivity challenges when using this substrate in complex biological samples?
MMP selectivity can be confounded by cross-reactivity with other proteases (e.g., ADAMs or cathepsins). To mitigate this:
Q. What experimental strategies resolve contradictions in fluorescence data caused by environmental factors?
Fluorescence artifacts may arise from:
- pH variations : Optimize buffer conditions (pH 7.4–8.0) to maintain substrate stability and enzyme activity .
- Autofluorescence in cell-based assays : Pre-treat samples with charcoal to adsorb interfering compounds or use fluorescence-quenching agents .
- Inner-filter effects : Dilute samples to ensure absorbance values remain below 0.1 at the excitation wavelength .
Q. How can synthesis and purification protocols be optimized to enhance batch-to-batch reproducibility?
Critical steps include:
- Solid-phase peptide synthesis (SPPS) with Fmoc chemistry for precise sequence assembly.
- Post-synthetic modifications : Ensure proper incorporation of Mca and Dnp groups via MALDI-TOF mass spectrometry validation.
- Purification : Use preparative HPLC with trifluoroacetic acid (TFA) as an ion-pairing agent to achieve ≥98% purity .
Q. What computational tools aid in predicting cleavage efficiency for MMP variants or engineered mutants?
Molecular docking software (e.g., AutoDock Vina ) can model interactions between the substrate’s cleavage site (Gly-Leu ) and MMP active sites. Pair this with Michaelis-Menten kinetic simulations (e.g., using COPASI) to predict Km and Vmax for mutant enzymes .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
